molecular formula C20H23N3O2 B2376484 1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941988-60-9

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2376484
CAS No.: 941988-60-9
M. Wt: 337.423
InChI Key: ONOQLCBBZNWFET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” is C12H18N2O2 . The molecular weight is 222.28 g/mol . The InChI string representation of the molecule is InChI=1S/C12H18N2O2/c1-3-10-4-6-11 (7-5-10)14-12 (15)13-8-9-16-2/h4-7H,3,8-9H2,1-2H3, (H2,13,14,15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.28 g/mol . It has a XLogP3-AA value of 1.6, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 222.136827821 g/mol . The topological polar surface area is 50.4 Ų . The compound has 16 heavy atoms .

Scientific Research Applications

Antitumor Activities

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exhibits potential antitumor activities. A related compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and showed promising antitumor activity in an MTT assay, indicating its potential in cancer research and treatment (Hu et al., 2018).

Biological Activity Studies

Compounds related to this compound are being studied for their biological activities. For example, N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide has been analyzed for its crystal structure and potential biological activities (Saharin et al., 2008).

Molecular Rearrangements and Derivative Synthesis

Research on molecular rearrangements of related compounds has led to the synthesis of new indole and imidazolinone derivatives. This research contributes to the development of novel compounds with potential applications in various fields (Klásek et al., 2007).

Acetylcholinesterase Inhibitors

1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, similar in structure to the compound , have been synthesized and assessed for antiacetylcholinesterase activity. This research suggests potential applications in treating diseases related to acetylcholine dysregulation (Vidaluc et al., 1995).

Potential in Hydrogel Formation

Research has shown that urea derivatives can be used to form hydrogels with varying physical properties, suggesting applications in material science and drug delivery systems (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-15-8-10-16(11-9-15)21-20(24)22-18-14-23(12-13-25-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOQLCBBZNWFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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